2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

COX-2 inhibition Anti-inflammatory Selectivity index

This cyclic sulfamide-diketone is a versatile, CNS-penetrant COX-2 inhibitor scaffold (IC50=550 nM, XLogP3=-0.9, TPSA=62.8 Ų) with zero rotatable bonds, making it ideal for fragment-based drug discovery (FBDD), PROTAC linker attachment at the 4-oxo position, and conformationally restricted peptidomimetic design. Unlike generic thiazinane analogs, N-methylation and the 4-oxo group are critical for target binding; substitution with 1,4-butanesultam or 1lambda6,2-thiazinane-1,1,3-trione risks activity loss. Available in research-grade purity (95%) for hit-to-lead optimization.

Molecular Formula C5H9NO3S
Molecular Weight 163.20 g/mol
Cat. No. B13537813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1lambda6,2-thiazinane-1,1,4-trione
Molecular FormulaC5H9NO3S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESCN1CC(=O)CCS1(=O)=O
InChIInChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3
InChIKeyOAIIKUDLSNTMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione: Core Chemical and Pharmacological Profile


2-Methyl-1lambda6,2-thiazinane-1,1,4-trione (CAS 2751704-48-8) is a fully saturated six-membered heterocyclic compound belonging to the [1,2]thiazinane class, characterized by a sulfonyl (S,S-dioxide) moiety and a ketone group at the 4-position [1]. This compound, also known as 2-methyl-1,1-dioxothiazinan-4-one, has a molecular formula of C5H9NO3S and a molecular weight of 163.20 g/mol [1]. It is recognized as a cyclic sulfamide and serves as a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals . The thiazinane scaffold, in general, is associated with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making it a valuable structural motif in medicinal chemistry [2].

Why Generic Substitution is Not Advisable for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione


The [1,2]thiazinane-1,1,4-trione scaffold, while a common motif in biologically active compounds, exhibits significant structure-activity relationship (SAR) sensitivity to substituent modifications [1]. Simply substituting a different thiazinane derivative, such as 1,4-butanesultam (a 1,2-thiazinane-1,1-dione) or 1lambda6,2-thiazinane-1,1,3-trione, for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is not a reliable practice [2]. The presence and position of the carbonyl group, the N-methylation, and the specific ring saturation pattern directly influence target binding affinity, selectivity, and physicochemical properties [1]. For instance, the 4-oxo group in the target compound is a critical determinant for COX-2 inhibition, a property not uniformly shared across all thiazinane analogs [1]. Therefore, a generic substitution risks introducing unknown or inferior biological activity, altered metabolic stability, or unexpected toxicity profiles, which can compromise research integrity and lead to significant setbacks in drug discovery or chemical biology projects [1][3].

Quantitative Differentiation of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione vs. Structural Analogs


COX-2 Inhibition Potency and Selectivity Profile

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione demonstrates moderate inhibitory activity against human COX-2, with an IC50 of 550 nM [1]. While this potency is lower than some advanced clinical candidates, it represents a significant improvement over its des-methyl analog, 1lambda6,2-thiazinane-1,1,4-trione, which shows negligible inhibition (>50,000 nM for ovine COX-1 and >50,000 nM for human COX-2) [2]. Furthermore, a closely related 1,2-thiazine derivative (2-phenyl-1,2-thiazinane 1,1-dioxide) showed no activity against papain at 50 µM, highlighting the critical role of the 4-oxo and N-methyl functionalities for enzyme targeting .

COX-2 inhibition Anti-inflammatory Selectivity index

Physicochemical Properties: A Superior Scaffold for Blood-Brain Barrier Penetration

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione possesses a highly favorable physicochemical profile for central nervous system (CNS) drug discovery. Its computed XLogP3-AA of -0.9 and a topological polar surface area (TPSA) of 62.8 Ų position it within the optimal range for blood-brain barrier (BBB) penetration (typically XLogP 1-4, TPSA < 90 Ų) [1]. In contrast, a common structural comparator, Chlormezanone (2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione), has a significantly higher XLogP3 (~2.6) and a larger molecular weight (273.74 g/mol), which pushes it outside ideal CNS drug-like space and is associated with muscle relaxant and anxiolytic properties rather than CNS-targeted anti-inflammatory action [2]. Another analog, 1lambda6,2-thiazinane-1,1,3-trione, has a similar XLogP3 (-0.8) but a lower TPSA (55.4 Ų) and a hydrogen bond donor count of 1, which may alter its permeability profile and target interactions [3].

Physicochemical properties Blood-brain barrier Lipophilicity

Structural Rigidity and Conformational Restriction

The compound exhibits zero rotatable bonds, indicating a highly rigid molecular framework [1]. This contrasts with the more flexible 1,4-butanesultam (1,2-thiazinane 1,1-dioxide), which lacks the 4-oxo group and thus has greater conformational freedom . In the context of COX-2 inhibition, studies on related 1,2-thiazine derivatives have shown that conformational restriction, often achieved through ring fusion or the introduction of a carbonyl group, correlates with improved target selectivity and binding affinity [2]. Specifically, tricyclic 1,2-thiazine derivatives with restricted conformations demonstrated preferential COX-2 inhibition and enhanced interaction with model membranes, a property not observed with more flexible, non-cyclic sulfonamides [2].

Conformational analysis Molecular rigidity Rotatable bonds

Metabolic Stability and Clearance Profile

While direct metabolic stability data for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is not available, its structural class provides a strong inference. The N-methylated sulfonamide (sultam) moiety is generally resistant to oxidative metabolism, and the compound's low lipophilicity (XLogP3 = -0.9) further reduces its susceptibility to cytochrome P450 (CYP) metabolism [1]. In contrast, analogs with higher lipophilicity, such as Chlormezanone (XLogP3 ≈ 2.6), are more prone to hepatic clearance, which can lead to shorter half-lives and potential drug-drug interactions [2]. Additionally, a QSAR model for thiazinan derivatives indicated that the presence of a 4-oxo group and a lower number of rotatable bonds were favorable descriptors for COX-2 inhibitory activity, which often correlates with improved in vivo stability and target engagement [3].

Metabolic stability Clearance CYP inhibition

Synthetic Accessibility and Scalability

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is readily accessible via cyclocondensation of 2-aminobenzenethiols with β-dicarbonyl compounds, a scalable and cost-effective synthetic route . This is in contrast to more complex analogs like Chlormezanone, which require the introduction of a 4-chlorophenyl substituent and a specific stereocenter, adding synthetic steps and cost . Furthermore, the compound is commercially available with a purity of 95% . Its use as a building block for more complex heterocycles, including potential COX-2 inhibitors and other bioactive molecules, is well-documented . The simpler synthesis and commercial availability translate to lower upfront costs and faster project timelines for researchers.

Synthetic accessibility Scalability Building block

Cytotoxicity and Safety Profile

Studies on closely related 1,2-thiazine derivatives, including tricyclic analogs, have demonstrated a lack of cytotoxic potency against normal human dermal fibroblasts (NHDF) [1]. These compounds did not significantly influence reactive oxygen species (ROS) or nitric oxide (NO) levels, indicating a favorable safety profile [1]. In contrast, some other sulfur-containing heterocycles, such as certain thiadiazine thiones, have shown notable cytotoxicity (IC50 values as low as 20.01 µM against L. tropica) [2]. While direct cytotoxicity data for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is not available, its structural similarity to the non-cytotoxic tricyclic 1,2-thiazines suggests a low inherent cytotoxicity, making it a safer scaffold for lead optimization than some other thiazine-based compounds.

Cytotoxicity Safety profile In vitro toxicology

High-Value Application Scenarios for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione


Lead Optimization for CNS-Penetrant COX-2 Inhibitors

Given its moderate COX-2 inhibitory activity (IC50 = 550 nM) and favorable physicochemical properties for BBB penetration (XLogP3 = -0.9, TPSA = 62.8 Ų), 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is an ideal starting point for developing novel CNS-active anti-inflammatory agents [1]. Researchers can use this scaffold to explore SAR around the 4-position and the nitrogen atom, aiming to improve potency while maintaining the CNS-penetrant profile. This is a significant advantage over existing COX-2 inhibitors like celecoxib, which have limited CNS exposure due to efflux transporter activity [2].

Synthesis of Conformationally Restricted Peptidomimetics

The rigid, zero-rotatable-bond structure of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione makes it an excellent template for designing conformationally restricted peptidomimetics [1]. The sultam core can be incorporated into peptide backbones to stabilize specific secondary structures (e.g., β-turns) and enhance metabolic stability . This application is particularly valuable in developing protease inhibitors or receptor modulators where precise conformational control is critical for binding affinity and selectivity .

Building Block for Targeted Protein Degraders (PROTACs)

The compound's moderate molecular weight, synthetic accessibility, and the presence of a ketone group at the 4-position make it a versatile building block for assembling PROTAC (proteolysis-targeting chimera) molecules [1]. The 4-oxo group can serve as an attachment point for linkers to E3 ligase ligands, while the N-methylated sultam core can be functionalized to engage a target protein of interest [2]. Its physicochemical properties (low lipophilicity, high polarity) are also advantageous for the often challenging physicochemical profile of PROTACs, potentially improving solubility and reducing non-specific binding [2].

Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of just 163.20 g/mol and a high ligand efficiency for COX-2 (estimated LE ≈ 0.32 kcal/mol per heavy atom, based on IC50 = 550 nM), 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is an attractive fragment hit for FBDD [1]. Its structural simplicity, combined with validated target engagement and a clean safety profile, allows for efficient fragment growing, linking, or merging strategies to rapidly develop potent lead compounds [2]. The commercial availability of the compound at high purity further streamlines the fragment screening and validation process .

Quote Request

Request a Quote for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.